
Methyl 9-(benzyloxy)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(benzyloxy)nonanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by a long carbon chain with a benzyloxy group attached to the ninth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9-(benzyloxy)nonanoate can be synthesized through several methods. One common approach involves the esterification of 9-(benzyloxy)nonanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic ester is used as a reagent to couple with a halogenated precursor. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-(benzyloxy)nonanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyloxy nonanoic acid or benzyloxy nonanal.
Reduction: 9-(benzyloxy)nonanol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 9-(benzyloxy)nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its benzyloxy group serves as a protecting group for alcohols during multi-step synthesis.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 9-(benzyloxy)nonanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active benzyloxy nonanoic acid, which can then participate in various metabolic pathways. The benzyloxy group can also interact with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Methyl 9-(benzyloxy)nonanoate can be compared with other similar compounds such as:
Methyl nonanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Methyl 9-oxo nonanoate: Contains a keto group instead of a benzyloxy group, leading to different reactivity and applications.
Methyl 9-(2-oxiranyl)nonanoate: Contains an epoxide group, which makes it more reactive towards nucleophiles.
The presence of the benzyloxy group in this compound makes it unique and versatile for various synthetic and research applications .
Propiedades
Número CAS |
143064-47-5 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl 9-phenylmethoxynonanoate |
InChI |
InChI=1S/C17H26O3/c1-19-17(18)13-9-4-2-3-5-10-14-20-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
Clave InChI |
DYQVOAXCBTUWPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
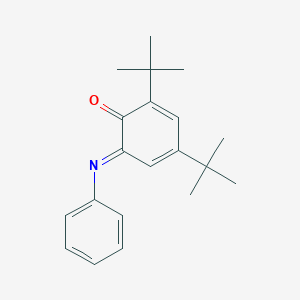
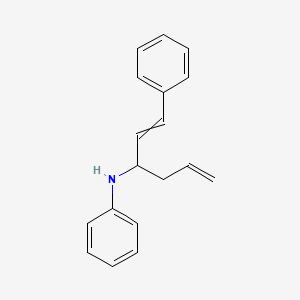
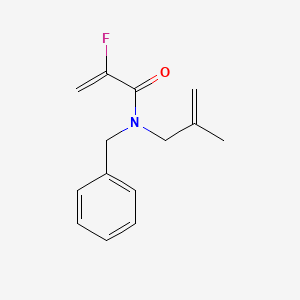
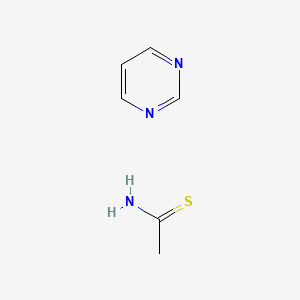
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
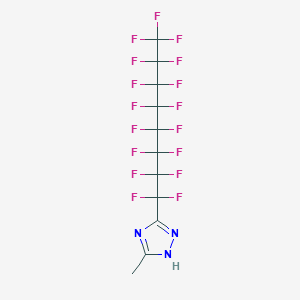
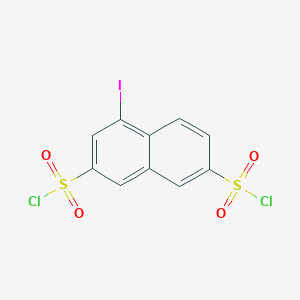
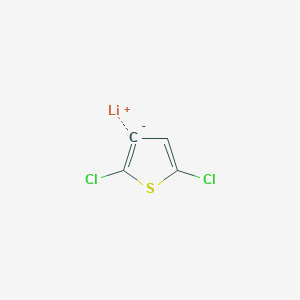
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
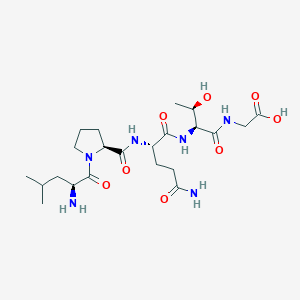
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
